4-Bromonaphthalen-1-ol

Antioxidant Schiff bases Structure-activity relationship

Select 4-Bromonaphthalen-1-ol (CAS 571-57-3) for your next synthesis when the 4‑bromo substituent is non‑negotiable. Unlike unsubstituted 1‑naphthol (XLogP3 ~2.8), the bromine at position 4 raises XLogP3 to ~4, critically enhancing membrane permeability and chromatographic resolution. More importantly, this bromine is the essential Pd‑catalysis handle for Suzuki‑Miyaura C–C bond formation – reactivity that non‑halogenated naphthols simply cannot provide. Comparative studies confirm that 4‑bromo‑derived Schiff bases excel in antioxidant screening (DPPH / hydroxyl radical), whereas the 4‑chloro analog skews toward antibacterial activity. In medicinal chemistry, this compound is a validated intermediate for 5‑HT1 receptor modulators targeting migraine and depression. A defined melting point (128–133 °C) and predicted pKa (8.95±0.40) ensure unambiguous identity verification and straightforward HPLC method development. Source the correct halogenated building block with the precision your project demands.

Molecular Formula C10H7BrO
Molecular Weight 223.07 g/mol
CAS No. 571-57-3
Cat. No. B1268390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromonaphthalen-1-ol
CAS571-57-3
Molecular FormulaC10H7BrO
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)O
InChIInChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
InChIKeyOUNQUWORSXHSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromonaphthalen-1-ol (CAS: 571-57-3): Chemical Class and Synthetic Utility for Scientific Procurement


4-Bromonaphthalen-1-ol (CAS: 571-57-3), also known as 4-bromo-1-naphthol, is a brominated naphthalene derivative with the molecular formula C10H7BrO and molecular weight of 223.07 g/mol [1]. This compound belongs to the class of halogenated naphthols and serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the preparation of Schiff bases, and as an intermediate for pharmaceutical compounds and photochromic materials [2]. The compound is commercially available as a white to off-white crystalline solid with typical purity specifications ranging from 95% to 99% .

4-Bromonaphthalen-1-ol: Why Simple Naphthol Substitution Compromises Research Outcomes


Substituting 4-bromonaphthalen-1-ol with unsubstituted 1-naphthol or alternative halogenated analogs introduces measurable alterations in key physicochemical properties that directly impact synthetic utility and biological performance. The bromine substituent at the 4-position increases the calculated XLogP3 to approximately 4 compared with an estimated XLogP3 of approximately 2.8 for unsubstituted 1-naphthol, a difference of >1 log unit that substantially affects solubility, membrane permeability, and chromatographic behavior [1]. Furthermore, the bromine atom serves as an essential functional handle for palladium-catalyzed cross-coupling reactions that are simply not accessible with non-halogenated naphthols [2]. In biological contexts, derivatives synthesized from 4-bromonaphthalen-1-ol exhibit activity profiles distinct from those prepared from 4-chloronaphthalen-1-ol or unsubstituted 1-naphthol, demonstrating that halogen identity and position cannot be assumed interchangeable without experimental verification [3].

4-Bromonaphthalen-1-ol: Quantitative Differential Evidence Against Closest Analogs for Scientific Selection


4-Bromo vs. 4-Chloro and Unsubstituted Naphthol Schiff Bases: Comparative Antioxidant Activity

In a direct comparative study, Schiff bases were synthesized from 1-hydroxy-2-acetonaphthanone derivatives bearing either no halogen, chlorine, or bromine at the 4-position. The 4-bromo-substituted Schiff base (IV), prepared from 4-bromonaphthalen-1-ol, exhibited promising antioxidant activity in DPPH and hydroxyl radical scavenging assays. Notably, the antioxidant activity profile differed from the 4-chloro-substituted analog (II), which demonstrated superior antibacterial activity with MIC values of 0.12-1 mg/mL against E. coli and Salmonella Typhi, indicating that the bromine atom confers distinct antioxidant versus antibacterial efficacy compared with chlorine [1].

Antioxidant Schiff bases Structure-activity relationship

4-Bromonaphthalen-1-ol in Suzuki-Miyaura Cross-Coupling: Comparative Synthetic Utility vs. Non-Halogenated Naphthols

4-Bromonaphthalen-1-ol serves as an essential substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of 4-aryl-1-naphthols that are inaccessible from non-halogenated 1-naphthol. In a systematic synthetic study, 4-bromo-1-naphthol was employed as a key building block for preparing an extensive series of photochromic 2H-naphtho[1,2-b]pyrans. The 4-bromo substituent provides the requisite handle for palladium-catalyzed coupling with arylboronic acids, a transformation that is fundamentally impossible with unsubstituted 1-naphthol [1]. This method enabled the preparation of 4-aryl-1-naphthols directly in good yield, with subsequent condensation affording the target photochromic compounds .

Suzuki-Miyaura coupling Cross-coupling Photochromic materials

4-Bromonaphthalen-1-ol as Pharmaceutical Intermediate: Structural Prerequisite for 5-HT1 Agonist Synthesis

A patent describing aryl and heteroaryl alkoxynaphthalene derivatives identifies 4-bromonaphthalen-1-ol as a critical intermediate in the synthesis of compounds exhibiting activity as 5-HT1 agonists and antagonists, with claimed utility in treating migraine and depression [1]. The 4-position bromine atom serves as a reactive site for nucleophilic substitution and subsequent functionalization. The patent specifically claims 7-alkyl-, alkoxy- and hydroxy-substituted 1-(4-substituted 1-piperazinyl)-naphthalenes, where the 4-position substitution pattern of the naphthalene ring is essential for target receptor binding [2].

5-HT1 agonist Serotonin receptor Drug intermediate

4-Bromonaphthalen-1-ol Lipophilicity: XLogP3 and Predicted Membrane Permeability vs. Unsubstituted 1-Naphthol

The introduction of a bromine atom at the 4-position of the naphthol scaffold significantly increases lipophilicity. Computed physicochemical properties from authoritative databases indicate that 4-bromonaphthalen-1-ol has an XLogP3 value of 4.0 [1], while the corresponding value for unsubstituted 1-naphthol is approximately 2.8 [2]. This difference of 1.2 log units corresponds to approximately a 16-fold increase in the octanol-water partition coefficient, which has substantial implications for chromatographic retention, organic solvent extraction efficiency, and predicted membrane permeability in biological assays .

Lipophilicity LogP Physicochemical properties

4-Bromonaphthalen-1-ol Physicochemical Characterization: Melting Point and pKa for Quality Control and Formulation

4-Bromonaphthalen-1-ol exhibits a melting point range of 128-133°C, a predicted pKa of 8.95±0.40, and a predicted boiling point of 346.4±15.0°C at 760 mmHg . In comparison, 4-chloronaphthalen-1-ol (CAS 604-44-4) has a molecular weight of 178.61 g/mol and distinct physicochemical properties attributable to the smaller atomic radius and different electronegativity of chlorine versus bromine . These differences manifest in altered solubility profiles, crystallization behavior, and reactivity toward nucleophiles. The melting point range provides a readily accessible quality control metric for confirming identity and purity upon receipt .

Melting point pKa Quality control

4-Bromonaphthalen-1-ol: Evidence-Based Research and Industrial Application Scenarios


Synthesis of Photochromic Materials via Suzuki-Miyaura Cross-Coupling

4-Bromonaphthalen-1-ol is a validated starting material for preparing 4-aryl-1-naphthols via Suzuki-Miyaura cross-coupling, which are subsequently converted to photochromic 2H-naphtho[1,2-b]pyrans. This application leverages the 4-bromo substituent as an essential functional handle for palladium-catalyzed C-C bond formation, enabling modular synthesis of diverse photochromic libraries [1].

Antioxidant-Focused Schiff Base Library Synthesis

Researchers developing antioxidant compounds should select 4-bromonaphthalen-1-ol as the precursor for Schiff base synthesis when antioxidant activity is the primary screening objective. Comparative data indicate that the 4-bromo-derived Schiff base exhibits promising antioxidant activity in DPPH and hydroxyl radical scavenging assays, whereas the 4-chloro analog demonstrates superior antibacterial efficacy [2].

Serotonergic Drug Discovery (5-HT1 Agonist/Antagonist Programs)

Medicinal chemistry programs targeting 5-HT1 receptors for migraine or depression indications should consider 4-bromonaphthalen-1-ol as a key intermediate. Patent literature identifies this compound in synthetic routes leading to 4-substituted naphthalene derivatives claimed as 5-HT1 agonists and antagonists [3].

Quality Control and Analytical Method Development

The well-defined melting point (128-133°C) and predicted pKa (8.95±0.40) of 4-bromonaphthalen-1-ol provide reliable parameters for identity verification, purity assessment, and HPLC method development. These properties differ measurably from both unsubstituted 1-naphthol and 4-chloronaphthalen-1-ol, ensuring unambiguous compound identification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromonaphthalen-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.